molecular formula C17H14N2O B5726322 2-Quinolinecarboxamide, N-(4-methylphenyl)- CAS No. 110490-58-9

2-Quinolinecarboxamide, N-(4-methylphenyl)-

Cat. No.: B5726322
CAS No.: 110490-58-9
M. Wt: 262.30 g/mol
InChI Key: CHAMDSHHLSPFOW-UHFFFAOYSA-N
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Description

2-Quinolinecarboxamide, N-(4-methylphenyl)- is a chemical compound known for its significant role in medicinal chemistry. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxamide, N-(4-methylphenyl)- typically involves the reaction of quinoline derivatives with appropriate amines. One common method includes the use of aniline derivatives in the presence of catalysts and solvents to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Quinolinecarboxamide, N-(4-methylphenyl)- include:

Uniqueness

What sets 2-Quinolinecarboxamide, N-(4-methylphenyl)- apart from similar compounds is its unique structural features and specific biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(4-methylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMDSHHLSPFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358134
Record name 2-Quinolinecarboxamide, N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110490-58-9
Record name 2-Quinolinecarboxamide, N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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